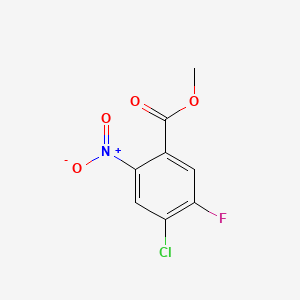

Methyl 4-chloro-5-fluoro-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

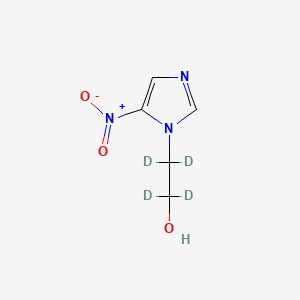

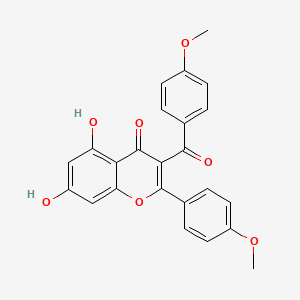

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H5ClFNO4 . It is a solid or viscous liquid or liquid in physical form . It is used as an intermediate in the synthesis of Albaconazole, an antifungal agent and neuroprotectant .

Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is 1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Physical And Chemical Properties Analysis

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” has a molecular weight of 233.58 . It is a solid or viscous liquid or liquid in physical form . The compound is stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmacology

Methyl 4-chloro-5-fluoro-2-nitrobenzoate: is utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are explored for their potential as antifungal agents , such as Albaconazole, which serves as a neuroprotectant . The compound’s ability to introduce fluorine atoms into molecules is particularly valuable, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Organic Synthesis

In organic chemistry, this compound is employed in the synthesis of complex molecules. It undergoes reactions like fluorodenitration to yield other valuable intermediates, such as methyl 4-chloro-2-fluorobenzoate . These intermediates are crucial for constructing diverse molecular architectures in the development of new chemical entities.

Industrial Applications

The chemical industry leverages Methyl 4-chloro-5-fluoro-2-nitrobenzoate for the production of fine chemicals and pharmaceutical intermediates. Its reactivity and structural features make it suitable for large-scale synthesis processes, where it can be transformed into various commercially significant compounds .

Material Science

In material science, this compound’s derivatives are investigated for their potential use in creating novel materials. The presence of nitro, chloro, and fluoro groups offers a range of possibilities for further functionalization, which can lead to the development of new materials with unique properties .

Analytical Chemistry

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is also relevant in analytical chemistry, where it may be used as a standard or reference compound in various analytical techniques, including NMR , HPLC , LC-MS , and UPLC . Its well-defined structure and stability under analytical conditions make it a suitable candidate for such applications.

Environmental Science

The environmental impact and behavior of Methyl 4-chloro-5-fluoro-2-nitrobenzoate are subjects of study in environmental science. Researchers examine its degradation products, persistence in the environment, and potential effects on ecosystems. Understanding its environmental profile is essential for assessing the safety and regulatory compliance of its use .

Safety and Hazards

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is classified under GHS07 and has a signal word of warning . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It’s known that nitrobenzoate compounds can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Nitrobenzoate compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, potentially altering their function .

Biochemical Pathways

Nitrobenzoate compounds can potentially affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (23358 g/mol) suggests it could be absorbed and distributed in the body . The presence of the nitro group might make it susceptible to metabolic reduction .

Result of Action

Nitrobenzoate compounds can potentially alter protein function, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the pH and temperature of its environment .

Eigenschaften

IUPAC Name |

methyl 4-chloro-5-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNCZPUTFIMKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-5-fluoro-2-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.